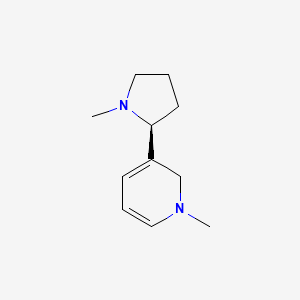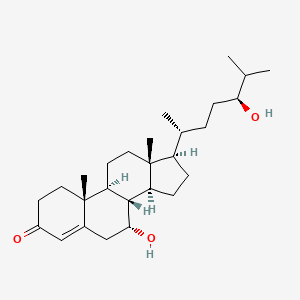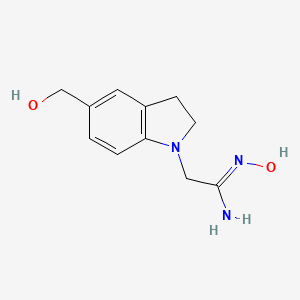
2,2'-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile is a chemical compound with the molecular formula C18H10N4O2 and a molecular weight of 314.2976 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring connected to two benzonitrile groups through oxygen atoms. It is often used as an impurity in the production of azoxystrobin, a widely used fungicide .
Méthodes De Préparation
The synthesis of 2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile typically involves the reaction of pyrimidine derivatives with benzonitrile compounds under specific conditions. One common method includes the use of copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles . This reaction is known for its synthetic simplicity, good functional group tolerance, and applicability on a gram scale. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile involves its interaction with specific molecular targets and pathways. In the context of its use as an impurity in azoxystrobin, it may affect the compound’s overall efficacy and stability. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in fungal growth and metabolism .
Comparaison Avec Des Composés Similaires
2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile can be compared with other similar compounds, such as:
Azoxystrobin: A fungicide with a similar pyrimidine structure but different functional groups, making it more effective in agricultural applications.
Dimethyl (2E,2’E)-2,2’-[4,6-pyrimidinediylbis(oxy-2,1-phenylene)]bis(3-methoxyacrylate): Another compound with a similar pyrimidine core but different substituents, used in different chemical and biological applications.
The uniqueness of 2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile lies in its specific structure and its role as an impurity in azoxystrobin, which influences its chemical behavior and applications.
Propriétés
Formule moléculaire |
C18H10N4O2 |
|---|---|
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxybenzonitrile |
InChI |
InChI=1S/C18H10N4O2/c19-10-13-5-1-3-7-15(13)23-17-9-18(22-12-21-17)24-16-8-4-2-6-14(16)11-20/h1-9,12H |
Clé InChI |
BFEPKZUKYXSKPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide](/img/structure/B13425308.png)
![[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate](/img/structure/B13425311.png)





